molecular formula C11H13N3O B049279 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile CAS No. 117615-75-5

6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile

Cat. No. B049279
M. Wt: 203.24 g/mol
InChI Key: IJEAUXATNGOUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile (EEP) is a chemical compound used in scientific research for its unique properties and potential applications. It is a pyridine derivative with a carbonitrile group, making it a valuable component in the synthesis of various chemical compounds.

Mechanism Of Action

The mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, but it is believed to act on the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, and it may also have potential as a neuroprotective agent.

Biochemical And Physiological Effects

6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease anxiety and increase sedation, as well as improve cognitive function. It has also been shown to have antioxidant properties and may have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile in lab experiments is its unique chemical structure, which allows for the synthesis of various chemical compounds with potential applications in drug discovery and material science. However, one limitation is that the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. One area of research is the development of new drugs based on the chemical structure of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. Another area of research is the synthesis of new materials with unique properties using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile as a building block. Additionally, further research is needed to fully understand the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile and its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile involves the reaction of 2-ethyl-5-ethoxypyridine-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting compound is then treated with acetic acid and sodium acetate to yield 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. This method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used in various scientific research applications, including drug discovery, agrochemicals, and material science. It has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. In agrochemicals, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a starting material for the synthesis of herbicides and fungicides. In material science, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a building block for the synthesis of polymer materials with unique properties.

properties

CAS RN

117615-75-5

Product Name

6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile

InChI

InChI=1S/C11H13N3O/c1-3-9-5-6-11(7-12,8-13)14-10(9)15-4-2/h5H,3-4,6H2,1-2H3

InChI Key

IJEAUXATNGOUBX-UHFFFAOYSA-N

SMILES

CCC1=CCC(N=C1OCC)(C#N)C#N

Canonical SMILES

CCC1=CCC(N=C1OCC)(C#N)C#N

synonyms

2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-ethyl-(9CI)

Origin of Product

United States

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